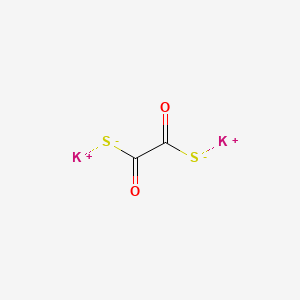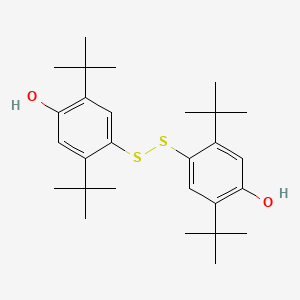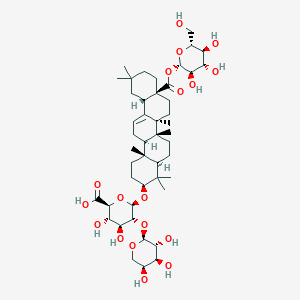
(4-Iodophenyl)-(1-methylindol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodophenyl)-(1-methylindol-3-yl)methanone is an organic compound that features a unique structure combining an iodinated phenyl group with a methylated indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)-(1-methylindol-3-yl)methanone typically involves the condensation of 4-iodobenzaldehyde with 1-methylindole in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Palladium catalysts are often employed in coupling reactions, with bases such as potassium carbonate (K2CO3) to facilitate the process.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-Iodophenyl)-(1-methylindol-3-yl)methanone is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, especially in the context of enzyme inhibition and receptor binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to modulate biological pathways relevant to diseases such as cancer and neurological disorders.
Industry: In material science, the compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (4-Iodophenyl)-(1-methylindol-3-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The iodine atom on the phenyl ring can also play a role in enhancing the compound’s binding affinity through halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
- (4-Iodophenyl)(phenyl)methanone
- (4-Iodophenyl)(4-methylphenyl)methanone
- (2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone
Comparison: Compared to its analogs, (4-Iodophenyl)-(1-methylindol-3-yl)methanone stands out due to the presence of the indole moiety, which imparts unique biological activity and chemical reactivity. The combination of the iodinated phenyl group and the indole structure makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack such multifunctional characteristics.
Eigenschaften
Molekularformel |
C16H12INO |
|---|---|
Molekulargewicht |
361.18 g/mol |
IUPAC-Name |
(4-iodophenyl)-(1-methylindol-3-yl)methanone |
InChI |
InChI=1S/C16H12INO/c1-18-10-14(13-4-2-3-5-15(13)18)16(19)11-6-8-12(17)9-7-11/h2-10H,1H3 |
InChI-Schlüssel |
SFGFGYGMZCIBAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


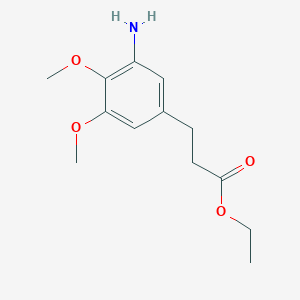

![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)


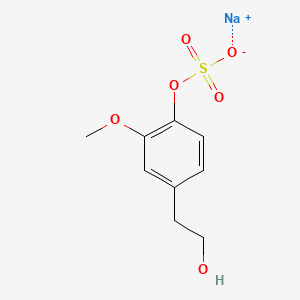

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
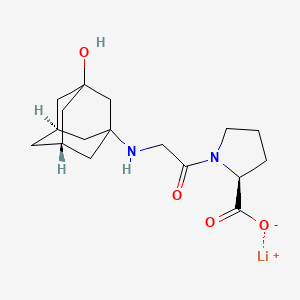
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
